Ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzophenone with ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory properties .
Comparison with Similar Compounds
Ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but lacks the benzoylphenyl group.
4-Amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles: Contains different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylanilino)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-20(26)17-13-22-21(28-2)24-19(17)23-16-11-9-15(10-12-16)18(25)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
KYKWLPXNCODGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)SC |
Origin of Product |
United States |
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